Journal Name:International Journal of Clothing Science and Technology
Journal ISSN:0955-6222
IF:1.006
Journal Website:http://www.emeraldgrouppublishing.com/products/journals/journals.htm?id=ijcst
Year of Origin:0
Publisher:Emerald Group Publishing Ltd.
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
A Bromine-Terminated Triblock Copolymer (Br-PCL-PDMS-PCL-Br) as the Stationary Phase for Gas Chromatography Analysis
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-09-27 , DOI: 10.1007/s10337-022-04202-7
A bromine-terminated triblock copolymer (Br-PCL-PDMS-PCL-Br) was synthesized and employed as the stationary phase for capillary gas chromatography (GC). The statically coated Br-PCL-PDMS-PCL-Br column showed the efficiency of 2260 plates/m determined by 1-octanol at 120 °C and moderate polarity. For evaluating the separation performance, a mixture of 23 analytes was employed and the commercial HP-35 and PEG-20 M columns were used as the reference columns. Also, the positional and cis-/trans-isomers were utilized to investigate the separation performance on the Br-PCL-PDMS-PCL-Br column. Moreover, it showed higher resolution of chloroaniline and bromoaniline isomers on the Br-PCL-PDMS-PCL-Br column than commercial HP-35 and PEG-20 M columns, and exhibited different retention behavior with HP-35 column. All the results indicated that there were multiple molecular recognition interactions between the Br-PCL-PDMS-PCL-Br stationary phase and the analytes, including H-bonding, dipole–dipole, CH···π, dispersion and halogen-bonding interactions. This work provided a research basis for exploring the application of block copolymer materials in the field of chromatographic analysis.
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Preparation, Characterization, and Chromatographic Evaluation of Nickel Oxide Deposited Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-01-18 , DOI: 10.1007/s10337-023-04235-6
Nickel oxide deposited silica stationary phase was prepared by liquid phase deposition and characterized. Its chromatographic performance was evaluated using several compounds such as typical polar compounds and benzimidazoles as probes. The effects of mobile phase variables such as acetonitrile content, salt concentration, and pH on the chromatographic behavior, thermodynamics, and kinetics of these compounds were investigated to reveal the retention mechanism. The results showed that the prepared stationary phase exhibited a retention behavior of hydrophilic interaction liquid chromatography, and that multiple retention mechanisms including partitioning, adsorption, ion-exchange, electrostatic attraction, and coordination interactions contributed to solute retention. The coordination of nickel oxide electron-accepting sites and the electron-donating solutes resulted in the mixed-mode retention on stationary phase, which could be very useful for enhancing the chromatographic selectivity for the analytes. The batch-to-batch reproducibility was acceptable with the relative standard deviations of probe retention of less than 9.89%. The prepared nickel oxide deposited silica stationary phase was successfully employed for the separation of several compounds, and it showed better separation effect and different selectivity from silica column and commercial Zorbax NH2 column.
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Development of an On-Line Two-dimensional Normal Phase Liquid Chromatography System for Analysis of Weakly Polar Samples
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-03-05 , DOI: 10.1007/s10337-022-04230-3
In this study, a novel on-line two-dimensional (2D) normal phase × normal phase liquid chromatography (NPLC × NPLC) was developed for the separation of weakly polar samples. The 2D NPLC was integrated by a unique designed solvent evaporation (SE) interface, including a 6-port 2-position valve and a 10-port 2-position valve in conjunction with two silica gel-packed enrichment columns. The enrichment columns played a pivotal role in evaporating normal phase (NP) solvent from the first dimensional NPLC under vacuum and elevated temperature condition. The working parameters of the interface were evaluated comprehensively. To demonstrate the resolving powerful 2D system, we analyzed three natural-sourced weakly polar compounds from the extracts of toad venom, dammar resin, and propolis. To this end, we studied the effects of mobile phase combinations, the second dimensional column length for separation of the extracts from toad venom, and propolis, respectively. In general, we have found that excellent separation can be obtained with diversity of NP solvent combinations and longer NPLC column (150 mm long). Moreover, compared with the generally used 2D reversed-phase liquid chromatography (RPLC × RPLC), the NPLC × NPLC method exhibited better separation orthogonality. In conclusion, the new NPLC × NPLC separation method provides potential advantages for analysis of weakly polar samples.
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Identification and Quantification of Characteristic Peptides (Oligopeptides) in Shuxuetong (SXT) Injection by LC–MS/MS
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-10-21 , DOI: 10.1007/s10337-022-04201-8
The prevalence of cerebrovascular disease (CVD) is increasing worldwide. SXT injection is commonly used for the treatment of CVD in China. First, Identification of Peptides in SXT by nano-LC–MS/MS. Further, the standards of nine peptides of SXT injection were analyzed by liquid chromatography–mass spectrometry (LC–MS/MS). A LC–MS/MS was established for determining the content of the four peptides in SXT injection. The results showed that there were differences in the content of the four polypeptide components. This method provides a reference for the quality control of SXT injection. This research strategy also provides a reference for the structural characterization, content determination in other complex systems and quality control of related drugs.
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Easily Operable Quantification Method of 21 Plant-Derived Alkaloids in Human Serum by Automatic Sample Preparation and Liquid Chromatography–Tandem Mass Spectrometry
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-10-29 , DOI: 10.1007/s10337-022-04212-5
In this study, we developed an easily operable quantification method for 21 plant-derived alkaloids in human serum by automatic sample preparation and liquid chromatography–tandem mass spectrometry. We designed to perform parallel sample preparation by a developed apparatus, which increased sample throughput. We conducted an automatic sample preparation through de-proteinization with 0.1% formic acid in methanol and achieved recovery rates of 89–107% (2.0–14% RSD) for all targeted analytes, demonstrating its high repeatability. The method validation results were satisfactory as follows: the linearity (r2) of each calibration curve ranged from 0.978 to 1.000; the inter- and intra-day accuracies were 89.0–125% and 82.1–110%, respectively; the inter- and intra-day precisions were below 13% and 10%, respectively. Additionally, the lower limits of detection and quantification were 0.0044–0.047 and 0.013–0.14 ng/mL, respectively. Finally, the developed method was applied to pseudo-protoveratrine A poisoning serum and pseudo-colchicine poisoning serum, which were prepared by diluting acute-poisoning mice serum with human serum. Our method successfully quantitated protoveratrine A (0.15–0.25 ng/mL) and colchicine (4.8–6.0 ng/mL). Thus, our method is essential for prompt clinical treatment and critical care on patient in acute intoxication cases caused by plant-derived alkaloids.
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Chemical Modification and Quantification of 1-Methylcyclopropene in Supramolecular Complex with Cucurbit[6]Uril by High-Performance Liquid Chromatography
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-10-12 , DOI: 10.1007/s10337-022-04199-z
The highly unstable 1-methylcyclopropene (1-MCP) is used as an agrochemical in the form of supramolecular complexes with various receptors to extend the shelf life of fruits and vegetables. To control the content of 1-MCP in the complex with cucurbit[6]uril, a new analytical method involving the release of 1-MCP from the complex, its chemical transformation into a more stable derivative, and subsequent HPLC analysis of the latter was developed in this study. The reaction of 1-MCP with dimethyl acetylenedicarboxylate leading to the formation of dimethyl 2-(2-methylcycloprop-2en-1-yl)maleate was adopted from the literature, but the reaction conditions were significantly improved, making it suitable for routine analyses. To make this reaction suitable for the quantitative determination of 1-MCP in complex with cucurbit[6]uril, a multistep procedure was developed that allows the release of the gas from the complex upon dissolution, extraction and derivatization of 1-MCP in a suitable organic solvent, separation, evaporation and drying of the organic layer, and analysis of the residue (crude dimethyl 2-(2-methylcycloprop-2en-1-yl)maleate) by high-performance liquid chromatography (HPLC). The elaborated methodology allows reliable quantitative determination of 1-MCP in a supramolecular complex with cucurbit[6]uril, involving a relatively simple synthesis procedure using commercially available reagents and subsequent HPLC analysis of the derivative, which is non-volatile and stable for at least 10 days under normal storage conditions.
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Flow Dynamics and Analyte Transfer in a Microfluidic Device for Spatial Two-Dimensional Separations
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-10-21 , DOI: 10.1007/s10337-022-04207-2
In the last decade, chip-based separations have become a major area of interest in the field of separation science, especially for the development of “spatial” two-dimensional liquid chromatography (xLC × xLC). In xLC × xLC, the analytes are first separated by migration to different positions in a first-dimension (1D) channel and subsequently transferred with the aid of a flow distributor in a perpendicular direction to undergo a second-dimension (2D) separation. In this study, several designs for 2D separations are explored with the aid of computational fluid dynamics simulations. There were several aims of this work, viz. (1) to investigate the possible anomalies arising from the location of analyte bands in the first-dimension channel before transfer to the second dimension induced by the flow distributor, (2) to study the distribution ratio of the analytes across the different outlets of the 1D channel, and (3) to study the flow behaviour confinement in the flow distributor. In all designs, the simulated absolute flow velocity was not equal in all regions of the 1D channel. The extreme segments showed higher velocities compared to the central zones. This will eventually influence the migration times (first moments) and the variances (second moments), as confirmed by CFD results. The study has contributed to the understanding of the effects of the peak locations and, ultimately, to progress in spatial 2D-LC separations.
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Recent Trends in Suppressor Techniques for Ion Chromatography
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-04-25 , DOI: 10.1007/s10337-023-04253-4
This review summarizes the progress in suppressor over the period from 1981 to 2022, with an emphasis on the last ten years. Although quite well investigated for decades, suppression techniques, along with their crucial roles in emerging analysis areas, have presented significantly scientific challenges. Apart from the intrinsic characters of vital components used, the design of system and the suppression mechanism are extremely important to improve the performance of suppressor for ion chromatography. Early packed-column suppressor must be regenerated off-line using an acid or base solution and had too large delay volume to possess sufficient suppression capacity. The trend is shifting toward the development of convenient, sustainable and high-performance suppressors in several ways: (i) the substantial improvement in the electrolytically or chemically regenerated suppression techniques; (ii) the miniaturization of conventional suppressors and the use of innovative designs to reduce the void volume and the overall band dispersion; and (iii) the application of ion reflux to suppressor for reducing the generation of waste. The topical review mainly focuses on the development and special applications of suppressors, spacing from the design and performance of suppressors, buffer generation, analyte enrichment and matrix isolation. Furthermore, the current challenges and future prospects regarding suppressors are discussed.Graphical Abstract
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Simultaneous Determination of Multiple Components in Jinshui Huanxian Granules by UPLC–Orbitrap Fusion MS
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-11-22 , DOI: 10.1007/s10337-022-04213-4
Jinshui Huanxian granules (JSHX) is a clinical Chinese medicine formula used for the treatment of pulmonary fibrosis (PF). In this study, an accurate method for the simultaneous determination of 37 components in JSHX was established based on ultra-high-performance liquid chromatography coupled with Orbitrap Fusion mass spectrometry (UPLC–Orbitrap Fusion MS). Chromatographic separation was performed on AccucoreTMC18 column (2.1 mm × 100 mm, 2.6 μm) using methanol–0.1% formic acid aqueous solution gradient elution program at a flow rate of 0.2 mL/min with a total running time of 60 min. The analytes were ionized by electrospray ionization in the both positive and negative ion mode, and detected by Orbitrap Fusion mass spectrometry. Regression equations of all the components showed excellent linearity (r ≥ 0.9990) in the concentration range, the precision, repeatability and stability (relative standard deviations, RSD) for all components were less than 3%, and the mean recoveries of the 37 components were ranged from 96.91% to 101.67%. Using UPLC–Orbitrap Fusion MS, an accurate, simple, and reliable method for the simultaneous determination of 37 components in JSHX was first developed and validated, which provides a scientific basis for the quality evaluation and control of Jinshui Huanxian granules.Graphical Abstract
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Quantification of Amino Acids in Plasma by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-06-02 , DOI: 10.1007/s10337-023-04262-3
For the extraction and measurement of plasma amino acids using LC/ESI–MS/MS technology, a straightforward and dependable approach has been established. The approach employs a small amount of sample and fully quantifies it using a labeled internal standard of amino acids. Water, formic acid, and methanol were used as the mobile phase in a gradient method to obtain clear separation. On a Shimatzu mass spectrometer 8030, optimized multiple reaction monitoring (MRM) was utilized to find amino acids. All amino acids have coefficients of correlation that range from 0.91 to 0.99, and they are all linear over their respective reference ranges. Precision’s intra-day and inter-day coefficients of variation (CV %) ranged from 3.29 to 11.73% and 5.04 to 12.48%, respectively. Amino acid recovery ranged from 92.1 to 108.2%.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, TEXTILES 材料科学:纺织4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.30 32 Science Citation Index Expanded Not